Diethyl (cyclohexylcarbamoyl)propanedioate
Description
Diethyl (cyclohexylcarbamoyl)propanedioate is a malonate-derived ester featuring a cyclohexylcarbamoyl substituent. Its structure comprises a central propanedioate (malonate) backbone, with one ethoxy group replaced by a cyclohexylcarbamoyl moiety.
The cyclohexylcarbamoyl group imparts steric bulk and hydrophobicity, distinguishing it from simpler malonate esters.
Properties
CAS No. |
65179-99-9 |
|---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
diethyl 2-(cyclohexylcarbamoyl)propanedioate |
InChI |
InChI=1S/C14H23NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
IHUUWXWXGPEWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (cyclohexylcarbamoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with cyclohexyl isocyanate. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then reacts with cyclohexyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Diethyl (cyclohexylcarbamoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbamoyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethyl propanedioate and cyclohexylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Diethyl propanedioate and cyclohexylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Diethyl (cyclohexylcarbamoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (cyclohexylcarbamoyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following table highlights critical differences between Diethyl (cyclohexylcarbamoyl)propanedioate and its close analog, Diethyl 2-(benzyl(methyl)amino)propanedioate (from ):
Reactivity and Stability
- Nucleophilic Substitution: The cyclohexylcarbamoyl group’s steric hindrance likely slows nucleophilic attacks at the malonate core compared to the less hindered benzyl(methyl)amino analog. This could reduce yields in subsequent alkylation or condensation reactions.
- Solubility: The cyclohexyl group enhances lipophilicity, making the compound less soluble in polar solvents (e.g., water, ethanol) compared to the benzyl-substituted analog. This property may limit its utility in aqueous-phase reactions.
- Thermal Stability : Aliphatic carbamoyl groups generally confer higher thermal stability than aromatic amines, suggesting superior stability under heated conditions.
Spectral Data Insights
- Carbonyl Signals: The target compound’s carbamoyl carbonyl (C=O) is expected near 155 ppm in <sup>13</sup>C NMR, distinct from the ester carbonyl (~173 ppm). In contrast, the benzyl(methyl)amino analog exhibits a single dominant carbonyl signal at 173.9 ppm, reflecting its simpler ester structure .
- Elemental Analysis: The higher nitrogen content (16.85%) in the benzyl(methyl)amino compound arises from its two nitrogen atoms, whereas the cyclohexylcarbamoyl derivative contains only one nitrogen .
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